molecular formula C23H19ClF4N4O3 B2589485 (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione CAS No. 478248-66-7

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione

Cat. No.: B2589485
CAS No.: 478248-66-7
M. Wt: 510.87
InChI Key: XXUYKWNKPIDRLX-ZHACJKMWSA-N
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Description

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain, kidney, and cardiovascular system. Their activation is linked to numerous physiological and pathological processes. This compound is a valuable research tool for elucidating the role of TRPC5 in neurological conditions such as anxiety and depression, where TRPC5 activity has been implicated in fear and stress responses. Furthermore, its application extends to renal research , as TRPC5 (often in complex with TRPC1) contributes to podocyte injury and proteinuric kidney diseases. By selectively inhibiting TRPC5-mediated calcium influx, this compound allows researchers to probe the channel's function in cardiac fibrosis and vascular remodeling. Its mechanism involves direct interaction with the channel to block cation permeation, providing a precise means to dissect TRPC5's contribution to cellular signaling networks.

Properties

IUPAC Name

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF4N4O3/c1-31(2)11-10-21(33)17(12-16-18(24)4-3-5-19(16)25)22(34)20-13-32(30-29-20)14-6-8-15(9-7-14)35-23(26,27)28/h3-11,13,17H,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYKWNKPIDRLX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the pent-4-ene-1,3-dione backbone: This step involves the use of appropriate diketone precursors and may require specific catalysts to ensure the correct configuration.

    Substitution reactions: The chloro, fluoro, and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using corresponding halogenated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds similar to (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione exhibit significant antibacterial properties. For instance, derivatives of chalcones have shown promising results against various bacterial strains, suggesting that this compound may also possess similar efficacy due to structural similarities.

Case Study:
A study evaluated the antibacterial potential of chalcone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced their activity significantly, paving the way for further exploration of related compounds like the one .

Anticancer Properties

The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Preliminary investigations into similar compounds have shown that they can inhibit cell proliferation in several cancer cell lines.

Case Study:
Research focused on triazole-containing compounds has demonstrated their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell survival. The incorporation of a trifluoromethoxy group is believed to enhance lipophilicity and cellular uptake, which may contribute to increased anticancer activity .

Mechanism of Action

The mechanism of action of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares key structural and functional features with several classes of triazole-containing molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Substituents Synthesis Method Bioactivity/Application Reference
Target Compound Pent-4-ene-1,3-dione, triazole, 2-chloro-6-fluorophenyl, CF3O-phenyl, dimethylamino Likely CuAAC click chemistry Hypothesized: Antifungal, agrochemical N/A
Triazole Sulfonyl Derivatives () 2,4-Difluorophenyl, phenylsulfonyl, α-halogenated ketone Sodium ethoxide-mediated alkylation Antifungal/antimicrobial
Thiazolo-Triazolone () 4-Chlorophenyl, 3-fluorobenzylidene, thiazolo-triazolone Condensation reaction Not specified; potential pesticidal use
Triadimefon () 1,2,4-Triazole, 4-chlorophenoxy, dimethylbutanone Multi-step synthesis Agricultural fungicide
Triazole-Thione () 2-Chlorobenzylideneamino, 2-chlorophenyl, thiocarbonohydrazide Hydrogen-bond-driven crystallization Structural studies, potential bioactivity

Key Observations

The dimethylamino group contrasts with sulfur-containing analogs (e.g., thiazolo-triazolone in ), which may alter electronic properties or interaction with biological targets .

Synthesis Pathways: Triazole rings in the target compound likely arise from CuAAC click chemistry, a robust method for generating heterocycles . This differs from sodium ethoxide-mediated alkylation in or thiocarbonohydrazide crystallization in .

The pent-4-ene-1,3-dione backbone may confer reactivity akin to α,β-unsaturated ketones, which are known to interact with cellular nucleophiles, hinting at possible anticancer or antimicrobial activity .

Comparative Limitations :

  • Unlike natural compounds inducing ferroptosis (), the target compound’s synthetic nature and triazole core suggest a different mechanistic pathway, likely targeting enzyme systems (e.g., cytochrome P450 in fungi) .

Biological Activity

The compound (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFNO2C_{20}H_{19}ClFNO_2. It contains several functional groups that may contribute to its biological activity, including a triazole moiety, dimethylamino group, and chlorinated phenyl ring. The presence of these groups is significant for understanding its interaction with biological targets.

PropertyValue
Molecular Weight365.83 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Anticancer Activity

Recent research has indicated that this compound exhibits notable anticancer properties . For instance, studies have shown that it can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

In vitro studies demonstrated that the compound effectively increases acetyl-histone H3 levels, suggesting an enhancement of transcriptional activity associated with tumor suppression . Additionally, xenograft models have revealed promising in vivo antitumor efficacy, particularly in immune-competent mice .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary results indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications to the phenyl rings can enhance or diminish this activity .

Neuroprotective Effects

Emerging data suggest potential neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study involving human myelodysplastic syndrome (SKM-1) cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell viability. The study highlighted its ability to induce G1 phase arrest and apoptosis through HDAC inhibition .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the compound's ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined against various strains, showing effective inhibition at concentrations lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, given its complex heterocyclic and trifluoromethoxy substituents?

  • Methodological Answer : Employ a stepwise approach:

  • Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole core, as demonstrated in similar triazole-containing compounds .
  • Introduce the trifluoromethoxy group via nucleophilic aromatic substitution under anhydrous conditions to avoid hydrolysis .
  • Monitor reaction progress using HPLC with UV detection (λ = 254 nm) and confirm purity via elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) .
  • Optimize solvent systems (e.g., DMF or THF) and temperature gradients to mitigate steric hindrance from the dimethylamino and chlorofluorophenyl groups .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and electronic properties of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and assess electronic effects from the trifluoromethoxy group. NOESY can resolve stereochemical ambiguities in the (4E)-pent-4-ene backbone .
  • XRD : Single-crystal X-ray diffraction is essential for unambiguous confirmation of the (4E)-configuration and triazole orientation. Reference CCDC deposition protocols for data archiving .
  • IR Spectroscopy : Identify carbonyl (1,3-dione) and C-F stretching vibrations (1050–1250 cm1^{-1}) to validate functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Store samples in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., cleavage of the trifluoromethoxy group) .
  • Use thermal gravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify polymorphic transitions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions influenced by the dimethylamino and chlorofluorophenyl groups .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the trifluoromethoxy group’s torsional angles using crystallographic data from analogous structures .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. How can contradictory data on the compound’s metabolic pathways be resolved?

  • Methodological Answer :

  • Combine in vitro microsomal assays (human liver microsomes) with LC-HRMS/MS to identify phase I/II metabolites. Compare results across species (e.g., rat vs. human) to address interspecies variability .
  • Use isotopic labeling (e.g., 14C^{14}\text{C}-tagged dimethylamino group) to trace metabolic fate and quantify reactive intermediates .
  • Apply QSAR models to correlate substituent electronegativity (e.g., Cl, F) with metabolic clearance rates, adjusting for discrepancies in published datasets .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in cellular systems?

  • Methodological Answer :

  • Employ CRISPR-Cas9 knockout libraries to identify gene targets. Prioritize pathways linked to the triazole moiety’s known bioactivity (e.g., antifungal or anticancer targets) .
  • Use fluorescence polarization assays to measure disruption of protein-protein interactions, leveraging the compound’s conjugated dienone system as a fluorophore quencher .
  • Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to map downstream signaling effects, focusing on oxidative stress markers influenced by the trifluoromethoxy group .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for analogous triazole derivatives?

  • Methodological Answer :

  • Replicate procedures from peer-reviewed studies (e.g., ) while controlling for variables like catalyst purity (CuI vs. CuBr), azide stoichiometry, and inert atmosphere integrity.
  • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) and optimize conditions systematically .
  • Cross-validate yields with independent techniques (e.g., 19F^{19}\text{F}-NMR integration vs. HPLC area-under-curve) to rule out analytical bias .

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